Ro 28-1675 -

Ro 28-1675

Catalog Number: EVT-281562
CAS Number:
Molecular Formula: C18H22N2O3S2
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide is a member of acetamides.
Source and Classification

Ro 28-1675 was initially developed as part of a series of glucokinase activators aimed at improving glycemic control in diabetic patients. It belongs to a class of compounds known as allosteric modulators, specifically targeting the allosteric site of glucokinase. This classification is significant because it distinguishes Ro 28-1675 from traditional competitive inhibitors or direct activators that bind to the active site of enzymes.

Synthesis Analysis

The synthesis of Ro 28-1675 involves several chemical steps, including the formation of key intermediates that are crucial for its final structure. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and functionalized derivatives.
  2. Key Reactions: The process may involve reactions such as:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the core structure of the compound.
    • Rearrangements or cyclizations to achieve the desired molecular framework.
  3. Technical Parameters:
    • Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
    • Purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity (≥98% as per specifications) .
Molecular Structure Analysis

Ro 28-1675 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with glucokinase.

  • Molecular Formula: The exact molecular formula is not always disclosed in literature but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Structure: The three-dimensional conformation is critical for its binding affinity and efficacy as an allosteric activator. Structural studies suggest that Ro 28-1675 binds to a specific site on glucokinase, promoting a conformational change that enhances enzyme activity.

Relevant Data

  • Molecular Weight: Approximately 400 g/mol (exact value may vary depending on specific structural modifications).
  • Crystallography Studies: X-ray crystallography has been employed to elucidate the binding interactions between Ro 28-1675 and glucokinase, revealing insights into the mechanism of activation.
Chemical Reactions Analysis

Ro 28-1675 participates in several chemical reactions primarily related to its role as an activator of glucokinase:

  1. Activation Mechanism: It binds to an allosteric site on glucokinase, which induces a conformational change that increases both the affinity for glucose and the maximum velocity (Vmax) of the enzyme .
  2. Kinetic Studies: Experimental data indicate that Ro 28-1675 reduces the lag phase in enzyme kinetics when glucose is present, suggesting enhanced catalytic efficiency during glucose metabolism .
  3. Thermodynamic Properties: Studies have shown favorable entropic changes associated with its binding, which may contribute to its efficacy as an activator .
Mechanism of Action

The mechanism by which Ro 28-1675 activates glucokinase involves several key steps:

  1. Allosteric Binding: Ro 28-1675 binds to an allosteric site distinct from the active site of glucokinase . This binding stabilizes a conformation of the enzyme that is more favorable for substrate binding.
  2. Increased Affinity and Vmax: The compound enhances both the affinity for glucose (lowering K0.5K_{0.5}) and increases VmaxV_{max}, leading to improved insulin secretion from pancreatic β-cells upon glucose stimulation .
  3. Physiological Effects: In vivo studies have demonstrated that chronic administration of Ro 28-1675 can prevent hyperglycemia in rodent models by promoting insulin secretion and enhancing hepatic glucose uptake .
Physical and Chemical Properties Analysis

Ro 28-1675 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Relevant Data

  • Melting Point: Specific melting point data may not be widely available but can be determined through experimental methods.
  • EC50 Value: The effective concentration for half-maximal activation (EC50) is reported at approximately 54 nM, indicating high potency .
Applications

Ro 28-1675 has several significant applications in scientific research and potential clinical settings:

  1. Diabetes Research: Primarily studied for its role in enhancing glucokinase activity to manage type 2 diabetes by improving insulin sensitivity and glucose homeostasis .
  2. Pharmacological Development: It serves as a lead compound for developing new glucokinase activators with improved efficacy and safety profiles for therapeutic use.
  3. Metabolic Studies: Used in various metabolic studies to understand glucose regulation mechanisms and explore new pathways for treating metabolic disorders.
  4. Preclinical Models: Demonstrated efficacy in preclinical models for reducing blood glucose levels, making it a candidate for further clinical trials .
Introduction to RO-28-1675 in the Context of Glucokinase Modulation

Role of Glucokinase in Glucose Homeostasis and Diabetes Pathophysiology

Glucokinase (GK), designated hexokinase IV, serves as the body's primary glucose sensor with kinetic properties uniquely suited for glucose regulation. Unlike other hexokinases, GK exhibits a sigmoidal saturation curve for glucose (Hill coefficient ~1.7) with a K0.5 of ~7 mmol/L – situating its inflection point near physiological glucose thresholds. This kinetic cooperativity enables exquisite sensitivity to blood glucose fluctuations [1] [8]. GK is predominantly expressed in pancreatic β-cells, hepatocytes, hypothalamic neurons, and enteroendocrine cells, forming an integrated glucose-sensing network. In β-cells, GK phosphorylation of glucose initiates glycolysis, raising ATP/ADP ratios to trigger insulin exocytosis. Hepatic GK similarly controls glycogen synthesis and glucose disposal. Genetic evidence underscores GK's centrality: heterozygous inactivating mutations cause maturity-onset diabetes of the young type 2 (MODY2), characterized by elevated glucose thresholds for insulin secretion, while activating mutations cause hyperinsulinemic hypoglycemia [8]. In type 2 diabetes, impaired GK activity contributes to both insulin secretory defects and reduced hepatic glucose uptake.

Rationale for Targeting Glucokinase Allosteric Activation in Type 2 Diabetes Research

Pharmacological GK activation represents a dual-pathway therapeutic strategy:

  • Pancreatic Effects: Lowering the glucose threshold for insulin secretion through increased enzymatic velocity (Vmax) and reduced glucose S0.5
  • Hepatic Effects: Enhancing glucose phosphorylation capacity to stimulate glycogen synthesis and suppress gluconeogenesis [6] [8]

Unlike insulin secretagogues (e.g., sulfonylureas) that cause non-glucose-dependent insulin release, glucokinase activators (GKAs) amplify the body's intrinsic glucose sensing machinery. This theoretically offers a lower hypoglycemia risk and preserves physiological pulsatile insulin secretion – a key determinant of hepatic insulin action [5] [8]. The discovery of an allosteric activator site (~20 Å from the glucose-binding cleft) provided a molecular blueprint for targeted drug design [9].

Historical Development of RO-28-1675 as a Lead Glucokinase Activator (GKA)

In 2003, Roche scientists reported the first potent synthetic GKA, RO-28-0450, identified via high-throughput screening of 120,000 compounds [4] [7]. Resolution of this racemic mixture revealed striking stereochemical dependency: the R-enantiomer (designated RO-28-1675) demonstrated potent GK activation (SC1.5 = 0.24 µM), while the S-enantiomer (RO-28-1674) was inactive at concentrations ≤10 µM [4] [7]. RO-28-1675 emerged as the archetypal GKA for preclinical validation, characterized by:

  • Nanomolar potency (EC50 = 54 nM against human GK)
  • Favorable pharmacokinetics (92.8% oral bioavailability in mice)
  • Glucose-lowering efficacy across multiple diabetic models [2] [4]Its advancement marked the transition from genetic proof-of-concept to pharmacological validation of GK targeting, influencing over a dozen subsequent GKA clinical programs [8] [9].

Properties

Product Name

Ro 28-1675

IUPAC Name

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1

InChI Key

NEQSWPCDHDQINX-MRXNPFEDSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3

Solubility

Soluble in DMSO, not in water

Synonyms

RO28-1675; RO-28-1675; RO 28-1675; RO028-1675; RO-028-1675; RO 028-1675; RO281675; RO 281675; RO-281675; Ro 0281675; Ro-0281675; Ro0281675.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.